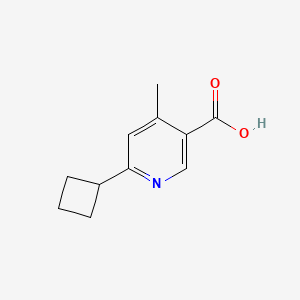
3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound that falls under the category of pyrimidinone derivatives. These compounds are known for their diverse range of biological activities and synthetic versatility. The incorporation of fluorinated and pyrrolidinyl groups into its structure suggests potential medicinal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps:
Starting with the preparation of 6-ethyl-5-fluoropyrimidin-4-yl intermediate through halogenation and subsequent alkylation reactions.
Introduction of the pyrrolidin-1-yl group via nucleophilic substitution.
Formation of the final compound by coupling the fluorinated intermediate with the pyrimidinone moiety under controlled conditions such as elevated temperature and specific pH levels to achieve high yield.
Industrial Production Methods: Industrial methods focus on optimizing the yield and purity of the compound. This often involves:
Utilizing large-scale reactors to maintain consistent reaction conditions.
Employing advanced purification techniques like crystallization and chromatography to isolate the compound in its purest form.
Implementing rigorous quality control processes to ensure reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation at the ethyl or pyrrolidinyl groups, leading to various oxidized derivatives.
Reduction: Reduction reactions typically target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, creating a wide range of analogs.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Conditions: Elevated temperatures, varying pH levels, and specific solvents are tailored to each reaction's requirements.
Major Products Formed:
Oxidized derivatives with modifications at the ethyl or pyrrolidinyl groups.
Reduced forms targeting the carbonyl functionalities.
Substituted pyrimidine analogs with diverse functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry:
Synthesis of novel pyrimidinone derivatives for further study.
Exploring the reactivity patterns of fluorinated compounds.
Biology:
Potential as a molecular probe for studying enzyme interactions due to its fluorine moiety.
Investigating its effect on cellular processes and pathways.
Medicine:
Evaluation as a candidate for anti-cancer or anti-viral therapies.
Examining its efficacy in modulating biological targets involved in disease processes.
Industry:
Utilized in the development of specialty chemicals.
Application in the creation of materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The compound's mechanism of action involves interaction with molecular targets through:
Enzyme Inhibition: The fluorinated pyrimidine ring can bind to active sites of enzymes, blocking their activity.
Pathway Modulation: It can influence signaling pathways, altering cellular behavior.
Binding Affinity: The compound’s structure allows it to bind with high affinity to specific proteins or receptors, leading to a biological response.
Comparaison Avec Des Composés Similaires
5-Fluorouracil: Another fluorinated pyrimidine used as a chemotherapeutic agent.
Capecitabine: An oral prodrug that is metabolized into 5-fluorouracil.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness:
The specific combination of fluorine, ethyl, pyrrolidinyl, and dimethylpyrimidinone groups in 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one provides unique binding properties and biological activity.
Its synthetic versatility allows for the generation of various analogs with potential therapeutic benefits.
This compound's intricate structure and diverse range of reactions make it a fascinating subject for scientific research and industrial application. Have I sparked your curiosity about something specific here?
Propriétés
IUPAC Name |
3-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-4-14-16(19)17(21-9-20-14)27-13-5-6-23(7-13)15(25)8-24-10-22-12(3)11(2)18(24)26/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHBFNCUJDAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(m-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821194.png)


![5-BROMO-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2821198.png)






![7-(Boc-amino)-2-azaspiro[3.5]nonane](/img/structure/B2821210.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)
